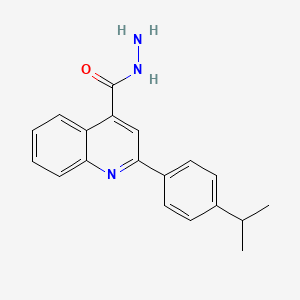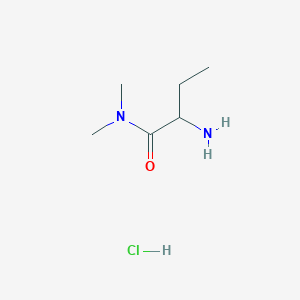![molecular formula C4H4N6O2 B2958125 [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide CAS No. 82523-12-4](/img/structure/B2958125.png)
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide typically involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid. This reaction forms a key precursor, 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and relatively recent emergence in scientific research. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen and oxygen atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using a mixture of concentrated nitric acid and trifluoroacetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrazine or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like (diacetoxyiodo)benzene in benzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution reactions can introduce halogen atoms into the compound’s structure.
科学研究应用
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of high-energy materials and organic photovoltaic materials.
Biology: The compound’s potential as a nitric oxide donor makes it of interest in biological studies.
Medicine: Its unique structural properties are being explored for potential therapeutic applications, although specific uses in medicine are still under investigation.
作用机制
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide involves its ability to act as an electron-withdrawing agent. This property allows it to participate in various chemical reactions, including those that generate nitric oxide. The molecular targets and pathways involved in its action are still being studied, but its potential as a nitric oxide donor is of particular interest .
相似化合物的比较
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: This compound is similar in structure but contains sulfur instead of oxygen.
[1,2,5]Oxadiazolo[3,4-d]pyrimidine: This compound has a similar oxadiazole ring but differs in the attached pyrimidine structure.
Uniqueness
The uniqueness of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide lies in its specific combination of nitrogen and oxygen atoms, which confer unique electron-withdrawing properties. This makes it particularly useful in applications requiring high-energy materials and efficient electron transfer.
属性
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOHLZMDPQVKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2N)N)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)


![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)


![1-[(2-methylphenyl)methyl]-4-(prop-1-en-2-yl)-1H-1,2,3-triazole](/img/structure/B2958052.png)


![2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2958057.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)
![methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)
